6-氯胞嘧啶

描述

Synthesis Analysis

The synthesis of 6-Chlorocytosine derivatives involves various chemical strategies. For instance, an efficient enzymatic synthesis route starts from the reaction of 6-chloropurine with 2′-deoxycytidine, catalyzed by nucleoside-2′-deoxyribosyltransferase, followed by chemical conversion into phosphoramidite derivatives. This process is instrumental for incorporating 6-chloropurine derivatives into oligonucleotides, enabling the synthesis of functionalized nucleic acids for research applications (Uddin et al., 2010).

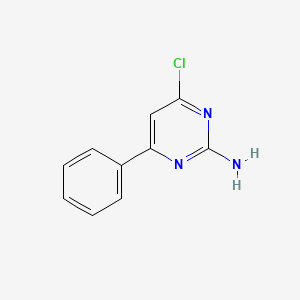

Molecular Structure Analysis

6-Chlorocytosine and its derivatives exhibit unique molecular structures characterized by extensive hydrogen-bond networks. Crystal structure analysis reveals that solvent type significantly influences molecular arrangements, with various solvents under alkaline conditions producing compounds with a 6-aminothiocytosine skeleton. These structures are significantly stabilized by hydrogen bonds, C-H...π, C-H...S, and π-π interactions, showcasing the molecule's versatile bonding capabilities (Grześkiewicz et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 6-Chlorocytosine derivatives often entail nucleophilic substitution reactions, showcasing the reactivity of the chlorine atom. These reactions enable the synthesis of various nucleoside analogues with potential biological applications. For example, nucleophilic displacement reactions with 6-chloropurine derivatives yield C6-functionalized purine nucleosides, highlighting the derivative's capacity to undergo transformations useful in synthetic chemistry (Guo et al., 2010).

Physical Properties Analysis

The physical properties of 6-Chlorocytosine derivatives, including solubility and crystal packing, are influenced by solvent interactions and molecular conformation. For instance, the crystallization of 6-aminothiocytosine shows how different solvents impact the supramolecular arrangement, with structures varying significantly in terms of hydrogen bonding and packing motifs. This variability underlines the importance of solvent choice in the crystallization and characterization of these compounds (Grześkiewicz et al., 2020).

Chemical Properties Analysis

6-Chlorocytosine's chemical properties are marked by its reactivity towards various nucleophiles, enabling a range of chemical modifications. The presence of the chlorine atom at the 6th position allows for selective reactions, such as the Negishi cross-coupling, to produce 6-alkyl or 6-aryl purines at room temperature. These reactions are pivotal for synthesizing diverse nucleoside analogs, further expanding the utility of 6-Chlorocytosine in chemical and biochemical research contexts (Wang et al., 2011).

科学研究应用

振动光谱和热力学

研究重点关注氯胞嘧啶化合物的振动光谱和热力学。一项关于 5-氯胞嘧啶(与 6-氯胞嘧啶密切相关)的研究,利用密度泛函计算 (DFT) 和线性标度方程程序,揭示了其固态性质和互变异构体的见解。这项研究对于了解氯胞嘧啶在各种条件下的稳定性和性质至关重要,这可能也适用于 6-氯胞嘧啶 (Alcolea Palafox、Rastogi 和 Singh,2018)。

抗氧化系统和能量状态

另一项研究,虽然不是直接针对 6-氯胞嘧啶,但探讨了 6-苄基氨基嘌呤对采后水果的影响,表明类似化合物在农业应用中的重要性。这项研究表明,此类化合物可能在增强植物的抗逆性和改善其采后特性方面发挥作用 (陈和杨,2013)。

在种子发育和植酸含量中的作用

在基因工程背景下,一项研究证明了肌醇-1-磷酸合酶基因在大豆种子发育中的作用。相关基因的中断导致植酸含量显着降低,突出了在其他作物中修饰类似途径以获得营养和农业效益的潜力 (Nunes 等人,2006)。

医学应用中的螯合剂

研究还调查了植酸(与肌醇化合物如 6-氯胞嘧啶相关)作为医学应用中螯合剂的潜力,特别是在牙科领域。研究发现,植酸可以有效去除器械根管中的涂片层,表明其作为生物相容且有效的螯合剂的潜力 (Nassar 等人,2015)。

属性

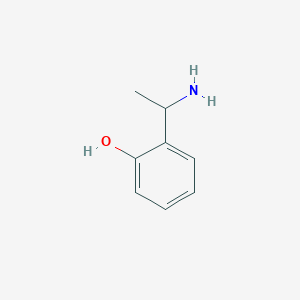

IUPAC Name |

4-amino-6-chloro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKXWYFBNZLIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330189 | |

| Record name | 6-Chlorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chlorocytosine | |

CAS RN |

3289-35-8 | |

| Record name | 6-Chlorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B1267606.png)

![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)

![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)